![molecular formula C14H7Cl2FN2OS B14139246 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 912770-36-6](/img/structure/B14139246.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Análisis De Reacciones Químicas
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, have potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the BAK protein, which plays a crucial role in the apoptosis pathway. By binding to and activating BAK, the compound induces programmed cell death in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:
- 4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
- 6-methylbenzo[d]thiazol-2-yl)acetamide
- 4,6-dichlorobenzo[d]thiazol-2-amine
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.
Propiedades
Número CAS |
912770-36-6 |
|---|---|
Fórmula molecular |
C14H7Cl2FN2OS |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-9(16)12-11(8)18-14(21-12)19-13(20)7-3-1-2-4-10(7)17/h1-6H,(H,18,19,20) |
Clave InChI |
QEZHRDVBVVVQSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



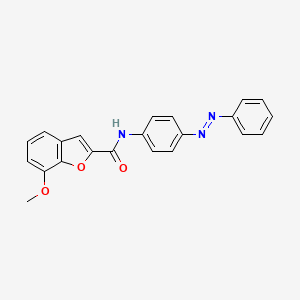


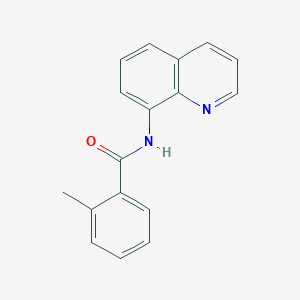
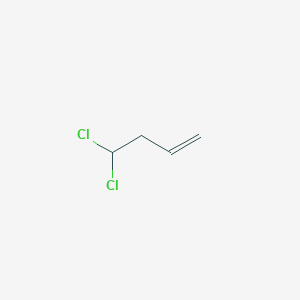
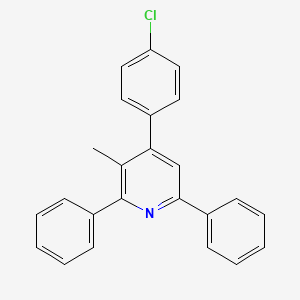
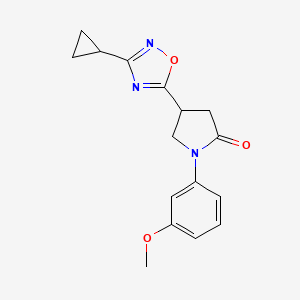




![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

